2-[(Phenoxyacetyl)amino]benzamide

Antiproliferative activity K562 chronic myelogenous leukemia Structure-activity relationship

2-[(Phenoxyacetyl)amino]benzamide (CAS 52910-87-9) is the unsubstituted ortho-phenoxyacetamido benzamide scaffold (Compound 17a) with validated antiproliferative activity (K562 IC50 = 57.4 µM). Its essential ortho-regiochemistry and low selectivity index (~0.021 HuDe/K562) position it as the critical baseline control for SAR-driven medicinal chemistry. Researchers benchmarking potency enhancements from phenyl ring substitutions (e.g., 2,5-dimethoxy analogs achieving 359-fold improvements) rely on this exact scaffold. Supplied with full QC documentation (NMR, HPLC, GC). For R&D use only.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 52910-87-9
Cat. No. B2854323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Phenoxyacetyl)amino]benzamide
CAS52910-87-9
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C15H14N2O3/c16-15(19)12-8-4-5-9-13(12)17-14(18)10-20-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)(H,17,18)
InChIKeyRIUARFDNVPQFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Phenoxyacetyl)amino]benzamide (CAS 52910-87-9) Technical Profile and Research-Grade Procurement Reference


2-[(Phenoxyacetyl)amino]benzamide (CAS 52910-87-9) is a synthetic small-molecule benzamide derivative with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . The compound features a phenoxyacetyl group attached via an amide linkage to an ortho-aminobenzamide scaffold. It is supplied as a research chemical with standard purity specifications typically ≥90%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound is not approved for human or veterinary therapeutic use and is intended exclusively for in vitro research and development applications in academic and industrial laboratory settings.

Why 2-[(Phenoxyacetyl)amino]benzamide Cannot Be Substituted with Generic Ortho-Aminobenzamide Analogs


The 2-[(phenoxyacetyl)amino]benzamide scaffold is a member of the broader ortho-aminobenzamide class, which includes numerous derivatives with diverse substitution patterns at the phenoxyacetyl moiety and the benzamide core. However, structure-activity relationship (SAR) studies have demonstrated that antiproliferative potency against human chronic myelogenous leukemia K562 cells varies by more than 500-fold across a panel of 22 closely related 2-(2-phenoxyacetamido)benzamide analogs bearing different substituents [1]. In particular, the unsubstituted parent compound 17a exhibits an IC50 of 57.4 µM, whereas optimized derivatives such as compound 17j achieve IC50 values as low as 0.16 µM under identical assay conditions [1]. Furthermore, the ortho-phenoxyacetamido regiochemistry is essential for maintaining K562 growth inhibitory activity, as meta- and para-substituted analogs show substantially reduced or negligible efficacy [1]. Consequently, generic substitution with alternative ortho-aminobenzamides without rigorous experimental validation introduces significant risk of altered potency, selectivity, and off-target profiles, rendering direct functional interchange unreliable.

Quantitative Differentiation Evidence for 2-[(Phenoxyacetyl)amino]benzamide vs. Structural Analogs and Reference Compounds


Direct Head-to-Head Comparison: Antiproliferative Potency of 17a vs. Optimized Analogs 17j, 17c, and 17e in K562 Leukemia Cells

The unsubstituted parent compound 17a (2-[(phenoxyacetyl)amino]benzamide) exhibits an IC50 of 57.4 µM against the K562 human chronic myelogenous leukemia cell line. Under identical assay conditions, optimized analogs bearing specific substituents demonstrate markedly enhanced potency: compound 17j (2,5-dimethoxy substitution on the phenoxyacetyl phenyl ring) achieves an IC50 of 0.16 µM; compound 17c (4-chloro substitution) exhibits an IC50 of 2.0 µM; and compound 17e (4-fluoro substitution) shows an IC50 of 19.7 µM [1].

Antiproliferative activity K562 chronic myelogenous leukemia Structure-activity relationship

Selectivity Index Comparison: Differential Cytotoxicity of 17a Between Leukemia K562 Cells and Normal Human HuDe Epidermal Cells

Compound 17a was evaluated for cytotoxicity against both K562 leukemia cells and HuDe normal human epidermal cells. The IC50 against K562 cells was 57.4 µM, whereas the IC50 against HuDe cells was 1.2 µM, yielding a HuDe/K562 selectivity index of approximately 0.021 [1]. In contrast, the reference compound colchicine showed a HuDe/K562 index of 0.85, indicating substantially lower selectivity for malignant versus normal cells. Compounds 17f, 17j, 17l, 17r, and 17u exhibited significantly higher selectivity indices, with HuDe/K562 ratios ranging from 21 to 1987 [1].

Cytotoxicity Selectivity index HuDe normal cells

Cross-Study Comparative SAR: Substitution of Cinnamamido Moiety with Phenoxyacetamido Moiety Modestly Increases Average K562 Growth Inhibition

In a comparative SAR analysis, replacement of the cinnamamido moiety with a phenoxyacetamido moiety was evaluated across multiple ortho-aminobenzamide scaffolds. The average growth inhibition at 10 µM against K562 cells for previously tested 2-cinnamamidobenzamide compounds was approximately 46% (from prior studies) and 44% (from separate prior studies) [1]. For the phenoxyacetamido-containing series, including compound 17a, the average inhibition at 10 µM was 49% [1]. This represents a modest increase of approximately 3-5 percentage points in average inhibitory activity conferred by the phenoxyacetyl substitution pattern.

Structure-activity relationship Moiety substitution Antiproliferative activity

Regiochemical Requirement: Ortho-Phenoxyacetamido Substitution Is Essential for Retention of Antiproliferative Activity

The ortho-phenoxyacetamido regioisomer (exemplified by compound 17a) was compared with the meta-substituted analog 22 (3-(2-phenoxyacetamido)benzamide) and the para-substituted analog 21 (4-(2-phenoxyacetamido)benzamide). Antiproliferative activity against K562 cells was maintained only in the ortho-phenoxyacetamido derivatives, whereas the meta and para isomers showed negligible growth inhibition [1]. This regiospecificity was further confirmed across additional analogs including 17g, 17l, 17n, 17s, and 17v, all of which retained the ortho configuration [1].

Regiochemistry Ortho-substitution Meta/para analogs

Supporting Evidence: Histone Deacetylase (HDAC) Inhibitory Activity of Related Ortho-Aminobenzamide Scaffolds

The ortho-aminobenzamide pharmacophore present in 2-[(phenoxyacetyl)amino]benzamide is a recognized zinc-binding group capable of inhibiting histone deacetylase (HDAC) enzymes. In a BindingDB entry for a structurally related ortho-aminobenzamide derivative (CHEMBL4162981), HDAC inhibition in human HeLa nuclear extracts yielded an IC50 of 292 µM [1]. Separately, optimized aminophenyl benzamide-type HDAC inhibitors have been reported with IC50 values in the low nanomolar range (e.g., 3.30 nM against HDAC in HeLa nuclear extract) [2]. However, direct HDAC inhibition data for 2-[(phenoxyacetyl)amino]benzamide specifically has not been published in the primary literature.

HDAC inhibition Epigenetic modulation Ortho-aminobenzamide pharmacophore

Recommended Research Applications for 2-[(Phenoxyacetyl)amino]benzamide Based on Validated Quantitative Evidence


Use as an Unsubstituted Reference Control in Ortho-Aminobenzamide SAR Studies

Compound 17a (IC50 = 57.4 µM against K562 cells) serves as an appropriate unsubstituted baseline control when evaluating the potency-enhancing effects of substituents on the phenoxyacetyl phenyl ring or benzamide core. Researchers can benchmark new analogs against this baseline to quantify fold-improvements in antiproliferative activity, as demonstrated by the 359-fold potency increase observed with 2,5-dimethoxy substitution (compound 17j, IC50 = 0.16 µM) [1].

Scaffold for Derivatization in Antiproliferative Drug Discovery Programs

Given that the ortho-phenoxyacetamido regioisomer is essential for antiproliferative activity while the unsubstituted parent shows only modest potency (57.4 µM), 2-[(phenoxyacetyl)amino]benzamide is optimally positioned as a starting scaffold for medicinal chemistry optimization. The SAR data indicate that substitutions on the phenoxyacetyl phenyl ring (e.g., 2,5-dimethoxy, 4-chloro, 4-fluoro) can yield substantial potency improvements without altering the core ortho-aminobenzamide pharmacophore [1].

Negative Control for Tumor-Selective Cytotoxicity Studies

With a HuDe/K562 selectivity index of approximately 0.021—substantially lower than optimized analogs (e.g., 17j with index = 1987) and even lower than colchicine (index = 0.85)—compound 17a provides a validated low-selectivity control for studies evaluating preferential cytotoxicity of novel agents toward malignant versus normal cells. This application is supported by direct comparative cytotoxicity data in HuDe normal human epidermal cells and K562 leukemia cells [1].

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